5-(4-tert-butylphenyl)-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
CAS No.:
Cat. No.: VC15612088
Molecular Formula: C30H32N2O4
Molecular Weight: 484.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H32N2O4 |
|---|---|
| Molecular Weight | 484.6 g/mol |
| IUPAC Name | (4E)-5-(4-tert-butylphenyl)-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
| Standard InChI | InChI=1S/C30H32N2O4/c1-6-36-23-13-14-24(19(2)16-23)27(33)25-26(21-9-11-22(12-10-21)30(3,4)5)32(29(35)28(25)34)18-20-8-7-15-31-17-20/h7-17,26,33H,6,18H2,1-5H3/b27-25+ |
| Standard InChI Key | NGKLJSRXGQFXSN-IMVLJIQESA-N |
| Isomeric SMILES | CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C(C)(C)C)/O)C |
| Canonical SMILES | CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C(C)(C)C)O)C |
Introduction
5-(4-tert-butylphenyl)-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound featuring a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, along with various substituents that enhance its chemical reactivity and biological activity. The molecular formula of this compound is C30H40N2O4, with a molecular weight of approximately 492.6 g/mol.
Synthesis Methods
The synthesis of 5-(4-tert-butylphenyl)-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic synthesis techniques. These techniques require careful control of reaction conditions, including temperature, solvent choice, and reagent concentrations, to ensure high yield and purity of the final product.
Synthesis Steps
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Starting Materials: The synthesis often begins with appropriate starting materials such as benzoyl derivatives and pyridine-based compounds.
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Reaction Conditions: Conditions may include reflux in solvents like ethanol or dichloromethane, with catalysts or bases to facilitate reactions.
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Purification: Final purification steps typically involve recrystallization or chromatography to achieve high purity.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in treating neurological disorders and cancer. It interacts with specific molecular targets such as enzymes and receptors, modulating cellular processes related to cell signaling and growth.
Potential Therapeutic Applications
| Application | Description |
|---|---|
| Neurological Disorders | Potential therapeutic effects due to interaction with specific targets. |
| Cancer Treatment | May influence pathways related to cell growth and signaling. |
Chemical Reactions and Modifications
The compound participates in various chemical reactions, including nucleophilic substitutions and cyclization reactions. These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with novel properties.
Types of Reactions
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Nucleophilic Substitutions: Introduction of different amine groups or aromatic substituents.
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Cyclization Reactions: Formation of new rings to alter the compound's structure and activity.
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Functional Group Modifications: Altering existing groups to change reactivity and biological interaction.
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